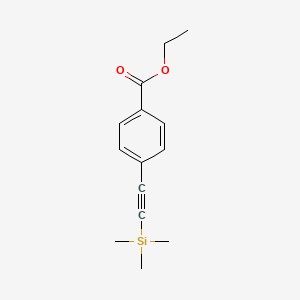

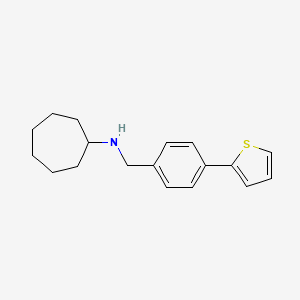

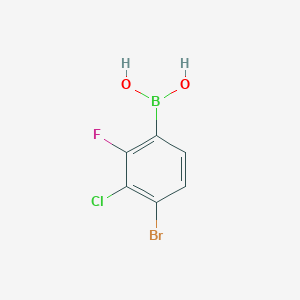

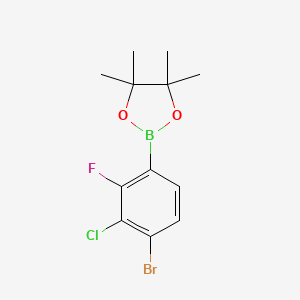

![molecular formula C14H13N3O3 B6318128 4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester CAS No. 340736-82-5](/img/structure/B6318128.png)

4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(5-Cyano-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities .

Wissenschaftliche Forschungsanwendungen

Biological Potential of Oxadiazole Derivatives

Oxadiazole derivatives are known to possess various biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These wide-ranging properties have sparked interest among researchers to synthesize a variety of oxadiazole derivatives .

Tert-butyl-substituted Compounds

The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity . Introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall .

Antiviral Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . For instance, it was revealed that both Phidianidines exhibit in vitro cytotoxic activity against tumor and non-tumor mammalian cell lines .

Antidepressant Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antidepressant activity .

Antibacterial and Antifungal Activities

These derived compounds have shown a wide spectrum of biological activities such as the antibacterial and antifungal activities .

Zukünftige Richtungen

The 1,2,4-oxadiazole ring has attracted medicinal chemists’ attention, leading to the discovery of a few presently accessible drugs containing the 1,2,4-oxadiazole unit . The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years , indicating a promising future for further development and research in this area.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)12-16-11(8-15)20-17-12/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMVOGORGRZDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(5-cyano-1,2,4-oxadiazol-3-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid](/img/structure/B6318087.png)

![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)

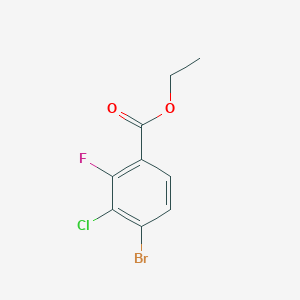

![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)